4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

P2X7 receptor antagonism neuroinflammation pain therapeutics

4-Chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 906785-27-1, molecular formula C₁₄H₈ClFN₂OS, MW 306.74 g/mol) is a heterocyclic amide belonging to the N-1,3-benzothiazol-2-ylbenzamide class. Its defining structural feature is the orthogonal halogenation pattern: a 4-chloro substituent on the benzamide phenyl ring paired with a 4-fluoro group on the benzothiazole scaffold.

Molecular Formula C14H8ClFN2OS
Molecular Weight 306.74
CAS No. 906785-27-1
Cat. No. B2476186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
CAS906785-27-1
Molecular FormulaC14H8ClFN2OS
Molecular Weight306.74
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)F
InChIInChI=1S/C14H8ClFN2OS/c15-9-6-4-8(5-7-9)13(19)18-14-17-12-10(16)2-1-3-11(12)20-14/h1-7H,(H,17,18,19)
InChIKeyLEVOSGJNTUEWMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 906785-27-1): Procurement-Ready Benzothiazole Amide with P2X7 Antagonist Potential


4-Chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 906785-27-1, molecular formula C₁₄H₈ClFN₂OS, MW 306.74 g/mol) is a heterocyclic amide belonging to the N-1,3-benzothiazol-2-ylbenzamide class [1]. Its defining structural feature is the orthogonal halogenation pattern: a 4-chloro substituent on the benzamide phenyl ring paired with a 4-fluoro group on the benzothiazole scaffold . This specific arrangement distinguishes it from positional isomers such as N-(6-chloro-4-fluoro-1,3-benzothiazol-2-yl)benzamide and N-(4-chloro-6-fluoro-1,3-benzothiazol-2-yl)benzamide, both of which place the halogen substituents on the benzothiazole core rather than the benzamide moiety [2]. The compound has been disclosed in patent literature as a P2X7 purinergic receptor antagonist scaffold [3] and is commercially available at ≥95% purity for research use .

Why 4-Chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide Cannot Be Replaced by Positional Isomers or Core-Halogenated Analogs


In the N-1,3-benzothiazol-2-ylbenzamide series, the location of halogen substituents (on the benzothiazole core versus the benzamide phenyl ring) fundamentally alters both the electronic distribution of the amide bond and the molecular recognition surface presented to biological targets. The target compound bears a 4-chloro group on the benzamide ring and a 4-fluoro group on the benzothiazole, a regioisomeric pattern opposite to that of the most extensively characterized analogs such as N-(6-chloro-4-fluoro-1,3-benzothiazol-2-yl)benzamide (compound 1n) and N-(4-chloro-6-fluoro-1,3-benzothiazol-2-yl)benzamide (compound 2a), both of which carry halogen substitution exclusively on the benzothiazole core [1]. In benzothiazole amide drug discovery programs targeting the P2X7 receptor, the benzamide substitution pattern is a critical determinant of antagonist potency: even minor positional shifts can change IC₅₀ values by orders of magnitude or eliminate target engagement entirely [2]. Furthermore, the differential lipophilicity, metabolic stability, and hydrogen-bonding capacity imparted by ring-specific halogen placement mean that no generic substitution within this compound class can be assumed to preserve either pharmacological activity or physicochemical developability [3].

Quantitative Differentiation Evidence: 4-Chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide Versus Comparator Analogs


P2X7 Receptor Antagonist Patent Grounding: Benzamide-Substituted Scaffold vs. Benzothiazole-Core-Substituted Analogs

The compound falls within the general Markush structure of benzamide-based P2X7 receptor antagonists claimed in US Patent US-9102591-B2 [1]. Within this patent, the benzamide ring substitution pattern (including 4-chloro) is defined as a critical variable for achieving P2X7 antagonist potency, with the benzothiazole 4-fluoro group contributing to target binding affinity. By contrast, the literature-characterized antiproliferative analogs N-(6-chloro-4-fluoro-1,3-benzothiazol-2-yl)benzamide (compound 1n) and N-(4-chloro-6-fluoro-1,3-benzothiazol-2-yl)benzamide (compound 2a) from the Corbo et al. (2016) study have demonstrated antiproliferative activity in HepG2 and MCF-7 cell lines but have no reported P2X7 antagonist data, and place both halogen substituents on the benzothiazole core, leaving the benzamide ring unsubstituted [2]. This structural divergence directly maps to different biological target profiles: the target compound is patent-grounded for P2X7 modulation, while the literature-characterized isomers are apoptosis-focused anticancer candidates.

P2X7 receptor antagonism neuroinflammation pain therapeutics

Antimicrobial Activity of the Benzothiazole-Benzamide Scaffold Class: Benchmarking Against Literature MIC Values

While no specific MIC data have been published for the target compound, a closely related series of N-1,3-benzothiazol-2-ylbenzamides was evaluated for antimicrobial activity by Corbo et al. (2013) [1]. In that study, compound 3i (carrying a 4-chloro substituent on the benzamide ring and a benzothiazole core lacking the 4-fluoro group) showed activity against Enterococcus faecalis with an MIC of 8 μg/mL, while structurally similar compounds 3a, 3b, 3f–h, and 3k exhibited moderate activity (MIC: 32 μg/mL) against the same strain [2]. The target compound differs from compound 3i by the addition of a 4-fluoro group on the benzothiazole, a modification that, based on fluoro-substituent SAR trends in benzothiazole antimicrobials, is expected to enhance membrane permeability and target binding affinity relative to the non-fluorinated comparator [3].

antimicrobial benzothiazoles antibacterial screening MIC determination

Physicochemical Differentiation: 4-Chloro-Benzamide / 4-Fluoro-Benzothiazole Regioisomer vs. Core-Chlorinated Analogs

The target compound (4-chloro on benzamide ring; 4-fluoro on benzothiazole) differs from its closest commercially available regioisomer, N-(4-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide (CAS not assigned, molecular formula identical: C₁₄H₈ClFN₂OS), in the positional exchange of chlorine and fluorine between the two aromatic rings . This regioisomeric swap is predicted to alter the computed logP, the amide NH hydrogen-bond donor acidity (due to differential electron-withdrawing effects of Cl vs. F on the adjacent ring), and the molecular electrostatic potential surface [1]. In benzothiazole amide-based P2X7 antagonists, the benzamide ring substitution directly influences the orientation of the amide carbonyl for key hydrogen-bonding interactions within the receptor binding pocket, while benzothiazole fluorination modulates π-stacking interactions with aromatic receptor residues [2]. The regioisomer placing chlorine on the benzothiazole would therefore present a different pharmacophoric geometry at the critical amide linkage.

logP prediction hydrogen bond donor/acceptor medicinal chemistry design

Antiproliferative Class Potential: Scaffold-Specific Apoptosis Induction vs. Simple Cytotoxicity in HepG2 and MCF-7 Models

The N-1,3-benzothiazol-2-ylbenzamide scaffold class has been validated as a source of apoptosis inducers rather than non-specific cytotoxic agents in human cancer cell lines [1]. In the Corbo et al. (2016) study, the most active compound 1k demonstrated a prominent pro-apoptotic effect in MCF-7 breast cancer cells, and the majority of compounds in the series showed inhibitory effects on HepG2 and MCF-7 cell growth [2]. The target compound's structural distinction—carrying the chlorine substituent on the benzamide ring rather than the benzothiazole core—places it within an underexplored sub-series of this scaffold class. Based on SAR trends within the 2016 study, benzamide ring substitution generally favored antiproliferative activity when combined with an electron-withdrawing group on the benzothiazole, suggesting that the 4-chloro/4-fluoro arrangement may yield antiproliferative potency comparable to or exceeding that of the core-substituted analogs [3]. However, no direct IC₅₀ values for the target compound against HepG2 or MCF-7 have been published.

apoptosis induction HepG2 hepatocellular carcinoma MCF-7 breast cancer

Optimal Research and Procurement Scenarios for 4-Chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 906785-27-1)


P2X7 Receptor Antagonist Lead Discovery and Pharmacophore Validation

Investigators pursuing P2X7 purinergic receptor antagonists for neuroinflammatory, pain, or autoimmune indications should consider this compound as a structurally distinct starting point within the benzamide P2X7 antagonist patent space (US-9102591-B2) [1]. Unlike benzothiazole-core-halogenated analogs that dominate the published antiproliferative literature, the 4-chloro-benzamide/4-fluoro-benzothiazole substitution pattern maps to a pharmacophore hypothesis in which the benzamide ring substituent modulates amide NH acidity for key hydrogen-bonding contacts within the P2X7 ATP-binding pocket [2]. Procurement of this specific regioisomer, rather than the commercially available N-(4-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide regioisomer, is essential to test this pharmacophore model.

Antimicrobial Benzothiazole-Amide Structure-Activity Relationship (SAR) Expansion

Given the established antimicrobial activity of N-1,3-benzothiazol-2-ylbenzamides—with compound 3i achieving MIC = 8 μg/mL against E. faecalis [3]—this compound enables SAR exploration of fluorinated benzothiazole variants that may enhance membrane permeability and target binding. The 4-fluoro substituent on the benzothiazole represents a key structural variable not explored in the original Corbo et al. (2013) antimicrobial series, potentially offering improved potency against Gram-positive pathogens. The compound is suitable for MIC determination against Staphylococcus aureus, Enterococcus spp., and antifungal screening panels.

Anticancer Apoptosis Screening with a Unique Benzamide-Substituted Benzothiazole Scaffold

For cancer biology groups screening novel apoptosis inducers, this compound offers a substitution pattern distinct from the majority of previously characterized N-1,3-benzothiazol-2-ylbenzamides in the Corbo et al. (2016) antiproliferative series, which predominantly featured benzothiazole-core halogenation [4]. Screening in HepG2, MCF-7, and additional cancer cell lines (e.g., HCT116 colon carcinoma) would generate novel SAR data linking benzamide-ring halogenation to pro-apoptotic potency, potentially uncovering improved selectivity profiles versus the core-substituted comparators.

Physicochemical Property Profiling of Benzothiazole Amide Regioisomers

The target compound and its regioisomer N-(4-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide constitute a matched molecular pair for studying the impact of halogen positional exchange on logP, solubility, metabolic stability, and plasma protein binding . Procurement of both isomers enables direct head-to-head physicochemical and in vitro ADME comparisons, generating data of broad utility for medicinal chemistry teams optimizing benzothiazole-containing lead series.

Quote Request

Request a Quote for 4-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.